A Technical Guide to the Physical Properties of 5-Chloro-1,2,3,4-tetrahydroisoquinoline
A Technical Guide to the Physical Properties of 5-Chloro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical synthesis. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical and Chemical Properties
5-Chloro-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline, a structural motif present in a variety of biologically active molecules. Its physical characteristics are crucial for its handling, reaction setup, and purification.
Data Summary
The following table summarizes the key physical and chemical properties of 5-Chloro-1,2,3,4-tetrahydroisoquinoline.
| Property | Value | Source |
| Identifier Information | ||
| IUPAC Name | 5-chloro-1,2,3,4-tetrahydroisoquinoline | [1] |
| CAS Number | 73075-43-1 | [1] |
| Molecular Formula | C₉H₁₀ClN | [1] |
| Molecular Weight | 167.64 g/mol | [1][2] |
| Canonical SMILES | C1CNCC2=C1C(=CC=C2)Cl | [1] |
| Physical Properties | ||
| Appearance | White to Yellow Solid | [2] |
| Boiling Point | 276 °C | [3] |
| Density | 1.162 g/cm³ | [3] |
| Flash Point | 121 °C | [3] |
| Solubility | Sparingly soluble in water | [2] |
| Computed Properties | ||
| pKa | 8.94 ± 0.20 (Predicted) | [2] |
| LogP | 1.60 | [2] |
| Polar Surface Area | 12.03 Ų | [2] |
| Refractive Index | 1.56 | [2] |
| Molar Refractivity | 46.67 cm³ | [2] |
| Vapor Pressure | 0.005 mmHg at 25°C | [2] |
Experimental Protocols
Standard methodologies for determining the key physical properties of organic compounds like 5-Chloro-1,2,3,4-tetrahydroisoquinoline are described below. These protocols are generalized and can be adapted for specific laboratory equipment and conditions.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.
Methodology:
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Sample Preparation: A small amount of the dry, powdered 5-Chloro-1,2,3,4-tetrahydroisoquinoline is packed into a capillary tube to a height of 2-3 mm.[4] The tube is tapped gently to ensure the sample is compact.[4]
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Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a thermometer.
-
Heating: The sample is heated rapidly to about 20°C below its expected melting point.[4] The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[4]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is the end of the range.
Boiling Point Determination (Micro Reflux Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since 5-Chloro-1,2,3,4-tetrahydroisoquinoline can be a solid at room temperature, it would first need to be melted.
Methodology:
-
Sample Preparation: A small volume (e.g., 0.5 mL) of the molten compound is placed in a small test tube or fusion tube.[5]
-
Apparatus Setup: An inverted capillary tube (sealed at one end) is placed inside the test tube.[5] The test tube is then attached to a thermometer and heated using a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure even heating.[3][5]
-
Heating: The sample is heated until a continuous and rapid stream of bubbles emerges from the open end of the inverted capillary tube.[5]
-
Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5]
Solubility Determination
Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups within a molecule.[1][6]
Methodology:
-
Sample Preparation: A small, measured amount of the compound (e.g., 10-25 mg) is placed into a test tube.[1][6]
-
Solvent Addition: A specific volume of the chosen solvent (e.g., 0.75-1 mL of water) is added in portions.[6]
-
Observation: The mixture is agitated vigorously after each addition.[6] The compound's solubility is observed and recorded. A substance is generally considered soluble if it forms a homogeneous solution.[7]
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Systematic Testing: This procedure is repeated systematically with a range of solvents of varying polarity and pH, such as diethyl ether, 5% aqueous HCl, and 5% aqueous NaOH, to build a complete solubility profile.[1][6]
Physicochemical Characterization Workflow
As an intermediate in drug development, 5-Chloro-1,2,3,4-tetrahydroisoquinoline must undergo rigorous characterization to ensure its identity, purity, and stability. The following diagram illustrates a typical logical workflow for this process.
Caption: Logical workflow for the physicochemical characterization of a pharmaceutical intermediate.
This guide provides foundational data and methodologies essential for professionals working with 5-Chloro-1,2,3,4-tetrahydroisoquinoline. Adherence to systematic characterization ensures the quality and consistency required in the rigorous field of drug development.
